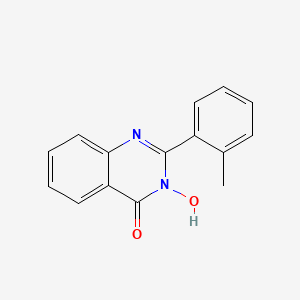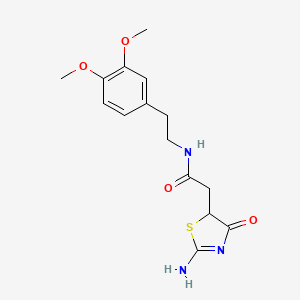
Fmoc-DADec HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-DADec HCl, also known as 9-fluorenylmethyloxycarbonyl-2,3-diaminodecanoic acid hydrochloride, is a synthetic amino acid derivative. It is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis (SPPS).
Mecanismo De Acción
Target of Action
The primary target of Fmoc-DADec HCl is the amine group of amino acids . The Fmoc (9-Fluorenylmethoxycarbonyl) group is a base-labile protecting group used in organic synthesis . It plays a crucial role in the chemical formation of the peptide bond, a process that requires the activation of the carboxyl group of an amino acid and the protection of the Nα-amino group .
Mode of Action
This compound operates by protecting the amine group during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This interaction results in the formation of a temporary protective barrier around the amine group, preventing it from engaging in adverse nucleophilic reactions with electrophiles .
Biochemical Pathways
The Fmoc group is integral to the biochemical pathway of peptide synthesis . It allows for the rapid and efficient synthesis of peptides, including ones of significant size and complexity . The use of Fmoc as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS) is widespread .
Pharmacokinetics
The pharmacokinetics of this compound primarily involve its introduction and removal during peptide synthesis . The Fmoc group is introduced by reacting the amine with Fmoc-Cl . It is then rapidly removed by base, typically piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This process directly delivers the ammonium salt, preventing engagement in adverse nucleophilic reactions with electrophiles .
Result of Action
The result of this compound’s action is the successful synthesis of peptides without interference from adverse nucleophilic reactions . The Fmoc group’s protective action allows for the assembly of peptides in a controlled manner, contributing to the creation of peptides of significant size and complexity .
Action Environment
The action of this compound is influenced by the pH of the system . For instance, the type of gel formed by Fmoc amino acids depends on the final pH of the system . Additionally, the Fmoc group is stable under trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid, making it suitable for various chemical environments .
Análisis Bioquímico
Biochemical Properties
The Fmoc group in Fmoc-DADec HCl plays a crucial role in biochemical reactions. It interacts with various enzymes and proteins during the process of peptide synthesis . The nature of these interactions is primarily through the formation of carbamate bonds with amines . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct .
Molecular Mechanism
This reaction forms a carbamate bond, which is stable under acidic conditions but can be cleaved under basic conditions . This property is crucial in peptide synthesis, where the Fmoc group serves as a temporary protecting group for the amine at the N-terminus .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are primarily related to its stability and degradation over time. The Fmoc group is stable under acidic conditions but can be rapidly removed by base
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes involved in this process, primarily through the formation and cleavage of carbamate bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-DADec HCl typically involves the following steps:
Protection of the Amino Group: The amino group of 2,3-diaminodecanoic acid is protected using the Fmoc group. This is achieved by reacting the amino acid with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine.
Formation of the Hydrochloride Salt: The protected amino acid is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale protection of the amino group using automated reactors.
- Purification of the product through crystallization or chromatography.
- Conversion to the hydrochloride salt and subsequent drying to obtain the final product.
Types of Reactions:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Substitution Reactions: The amino groups can undergo substitution reactions with various electrophiles to form new derivatives.
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like carbodiimides (e.g., dicyclohexylcarbodiimide) and coupling additives (e.g., hydroxybenzotriazole).
Common Reagents and Conditions:
Deprotection: Piperidine in DMF.
Coupling: Dicyclohexylcarbodiimide and hydroxybenzotriazole in anhydrous conditions.
Major Products:
Deprotected Amino Acid: Removal of the Fmoc group yields 2,3-diaminodecanoic acid.
Peptide Chains: Coupling reactions result in the formation of peptide chains with the desired sequence.
Chemistry:
Peptide Synthesis: this compound is extensively used in the synthesis of peptides and peptidomimetics due to its stability and ease of deprotection.
Biology:
Protein Engineering: The compound is used in the design and synthesis of novel proteins and enzymes with specific functions.
Medicine:
Drug Development: It serves as a building block in the synthesis of peptide-based drugs and therapeutic agents.
Industry:
Biotechnology: Utilized in the production of synthetic peptides for research and industrial applications.
Mechanism:
Deprotection: The Fmoc group is removed by nucleophilic attack of piperidine, resulting in the formation of a free amino group.
Coupling: The free amino group can then participate in peptide bond formation through nucleophilic attack on activated carboxyl groups.
Molecular Targets and Pathways:
Peptide Synthesis Pathway: The compound is involved in the stepwise assembly of peptide chains on solid supports.
Comparación Con Compuestos Similares
Fmoc-Lysine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Ornithine: Similar in structure and used for introducing additional amino groups into peptides.
Uniqueness:
Fmoc-DADec HCl: is unique due to the presence of two amino groups on the decanoic acid backbone, allowing for the synthesis of branched peptides and complex structures.
By providing a comprehensive overview of this compound, this article highlights its significance in various scientific and industrial applications
Propiedades
IUPAC Name |
9H-fluoren-9-ylmethyl N-(10-aminodecyl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O2.ClH/c26-17-11-5-3-1-2-4-6-12-18-27-25(28)29-19-24-22-15-9-7-13-20(22)21-14-8-10-16-23(21)24;/h7-10,13-16,24H,1-6,11-12,17-19,26H2,(H,27,28);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTRLIXVRCUTPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-fluoro-N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2847107.png)
![Ethyl (5-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2847109.png)



![N'-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(3-hydroxypropyl)ethanediamide](/img/structure/B2847115.png)

![N-cyclopropyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2847119.png)

![(2E)-2-[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]-3-[4-(propan-2-yl)phenyl]prop-2-enenitrile](/img/structure/B2847121.png)
![4-(4-hydroxyphenyl)-6-(2-methoxyethyl)-1-methyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2847124.png)
![2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2847127.png)

![2-[(4-amino-5-propyl-1,2,4-triazol-3-yl)sulfanyl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone](/img/structure/B2847130.png)
